Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate
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Overview
Description
Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate is a complex organic compound with the molecular formula C27H18N3Na3O10S3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction typically produces aromatic amines .
Scientific Research Applications
Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s azo group can participate in electron transfer reactions, while the sulfonate groups enhance its solubility in aqueous environments. These interactions can affect cellular processes and biochemical pathways, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-hydroxy-3-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
- Trisodium 4-hydroxy-5-[[4-sulphonato-5-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate
Uniqueness
Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high solubility, vibrant color, and stability under various conditions make it particularly valuable in industrial and research applications .
Properties
CAS No. |
10359-95-2 |
---|---|
Molecular Formula |
C27H18N3Na3O10S3 |
Molecular Weight |
709.6 g/mol |
IUPAC Name |
trisodium;4-hydroxy-5-[[4-(4-methylanilino)-5-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H21N3O10S3.3Na/c1-15-5-7-17(8-6-15)28-22-10-9-21(20-3-2-4-25(27(20)22)43(38,39)40)29-30-23-13-18(41(32,33)34)11-16-12-19(42(35,36)37)14-24(31)26(16)23;;;/h2-14,28,31H,1H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
ZOKXMSGXPKIEIL-UHFFFAOYSA-K |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
10359-95-2 | |
Origin of Product |
United States |
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